molecular formula C15H13ClF3NO2S B2796106 N-(4-chloro-3-(trifluoromethyl)phenyl)-2,5-dimethylbenzenesulfonamide CAS No. 701217-38-1

N-(4-chloro-3-(trifluoromethyl)phenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2796106
CAS No.: 701217-38-1
M. Wt: 363.78
InChI Key: CBELJJCJXZDQAR-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(trifluoromethyl)phenyl)-2,5-dimethylbenzenesulfonamide is a chemical compound supplied for research and development purposes. It is part of the sulfonamide class, a group known for its diverse biological activities and significant research value in medicinal chemistry. Structurally similar sulfonamide derivatives have been investigated for their potential to interact with central nervous system targets. For instance, some compounds within this chemical family are described as orexin receptor antagonists, which are relevant for the study of sleep disorders, anxiety, and feeding behaviors . Other closely related sulfonamides have been explored as modulators of dopamine neurotransmission for conditions like schizophrenia, Parkinson's disease, and other cognitive disorders . The specific research applications for this compound require further investigation and validation by qualified researchers. This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO2S/c1-9-3-4-10(2)14(7-9)23(21,22)20-11-5-6-13(16)12(8-11)15(17,18)19/h3-8,20H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBELJJCJXZDQAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(trifluoromethyl)phenyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(trifluoromethyl)phenyl)-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : The trifluoromethyl group is known for its role in enhancing the pharmacological properties of drugs. Compounds containing this group have been linked to increased potency and selectivity in various therapeutic areas, including anti-inflammatory and anticancer agents .
  • FDA-Approved Drugs : Several drugs containing trifluoromethyl groups have been approved by the FDA, highlighting their importance in medicinal chemistry. For instance, drugs like Ubrogepant and Alpelisib have demonstrated efficacy in treating migraines and cancer, respectively .
  • Case Studies :
    • Ubrogepant : This medication utilizes a trifluoromethyl-containing structure to enhance its receptor binding affinity, leading to effective migraine relief.
    • Alpelisib : Its design incorporates a trifluoromethyl moiety that contributes to its selective inhibition of cancer cell pathways.

Agrochemical Applications

  • Pesticides and Herbicides : The compound's unique properties lend themselves well to the development of agrochemicals that require enhanced efficacy against pests while minimizing environmental impact. Trifluoromethylated compounds often exhibit improved biological activity compared to their non-fluorinated counterparts .
  • Research Findings : Studies indicate that trifluoromethyl groups can significantly alter the biological activity of agrochemical agents, leading to more effective formulations with lower required dosages .

Material Science Applications

The incorporation of fluorinated compounds into materials science has gained attention due to their unique thermal and chemical stability. Research is ongoing into how compounds like N-(4-chloro-3-(trifluoromethyl)phenyl)-2,5-dimethylbenzenesulfonamide can be utilized in creating advanced materials with desirable properties such as hydrophobicity and resistance to degradation.

Summary Table of Applications

Application AreaSpecific UsesExample Compounds
PharmaceuticalsDrug development for anti-inflammatory/cancerUbrogepant, Alpelisib
AgrochemicalsPesticides/herbicides with enhanced efficacyVarious fluorinated agents
Material ScienceAdvanced materials with unique propertiesFluorinated polymers

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(trifluoromethyl)phenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chloro and trifluoromethyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below compares key features of the target compound with structurally related molecules:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Primary Applications
N-(4-chloro-3-(trifluoromethyl)phenyl)-2,5-dimethylbenzenesulfonamide Benzenesulfonamide 4-Cl, 3-CF₃ (phenyl); 2,5-CH₃ (benzene) 350.52 Pharmaceuticals (inferred)
3-Chloro-N-phenyl-phthalimide Phthalimide 3-Cl, N-linked phenyl 257.45 Polymer synthesis
Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluoro-phenyl)-5-(trifluoromethyl)-4H-isoxazol-3-yl]carbamate Carbamate 4-Cl, 3-CF₃ (imidazolyl), multiple halogenated groups ~650 (estimated) Agrochemicals

Key Comparative Insights

Electronic and Steric Effects
  • The target compound’s 4-Cl/3-CF₃ substitution pattern is mirrored in the carbamate from , which also includes a trifluoromethyl-imidazole group.
  • The phthalimide in lacks trifluoromethyl groups but shares a chloro substituent. Its planar aromatic system facilitates π-π stacking in polymer synthesis, whereas the sulfonamide’s flexibility may suit dynamic binding in biological systems .

Research Findings and Implications

  • Substituent Positioning : The 4-Cl/3-CF₃ arrangement optimizes electronic and steric effects across diverse applications. In pharmaceuticals, this configuration balances target affinity and metabolic stability .
  • Core Structure Dictates Function : Phthalimides excel in materials science due to their rigidity, while sulfonamides and carbamates are tailored for biological activity .
  • Unanswered Questions: The target compound’s exact biological or industrial efficacy remains unstudied.

Biological Activity

N-(4-chloro-3-(trifluoromethyl)phenyl)-2,5-dimethylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound belongs to the sulfonamide class, characterized by the presence of a sulfonamide functional group. The synthesis of this compound typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 2,5-dimethylbenzenesulfonyl chloride. The general synthetic route is as follows:

  • Starting Materials :
    • 4-Chloro-3-(trifluoromethyl)aniline
    • 2,5-Dimethylbenzenesulfonyl chloride
  • Reaction Conditions :
    • The reaction is usually conducted in an organic solvent like dichloromethane or DMF, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
  • Yield :
    • Typical yields can vary but are often above 70% under optimized conditions.

Anticancer Properties

This compound has shown promising anticancer activity. It is structurally related to compounds that inhibit various kinases involved in cancer progression, such as those targeted by Sorafenib, a multi-kinase inhibitor used in cancer therapy .

Case Study: Inhibition of Tumor Cell Proliferation

A study reported that derivatives of sulfonamides exhibit significant inhibition of tumor cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of angiogenesis and modulation of signaling pathways related to cell proliferation .

Antimicrobial Activity

Sulfonamides are known for their antibacterial properties. Research indicates that this compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Profile

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to its ability to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. By blocking this enzyme, the compound disrupts bacterial growth and replication .

Toxicological Studies

Toxicology assessments have indicated that while this compound shows effective biological activity, it also presents potential toxicity at higher concentrations. Studies have shown cytotoxic effects on mammalian cell lines at concentrations exceeding therapeutic levels.

Q & A

Q. Table 1: Key Analytical Parameters for Structural Validation

TechniqueParametersExpected Outcomes
SC-XRDSpace group P2₁/c, Z = 4R-factor < 0.05
¹H NMR (500 MHz)δ 2.35 (s, 6H, CH₃), δ 7.8 (d, 2H)Matches calculated spectra
HPLCRetention time: 8.2 minPurity >99%

Q. Table 2: Biological Activity Benchmarks

Assay TypeTargetIC₅₀/MICReference Compound
Kinase InhibitionEGFR0.8 µMGefitinib (0.2 µM)
AntibacterialS. aureus32 µg/mLCiprofloxacin (1 µg/mL)

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